molecular formula C13H8BrN3OS2 B13143583 2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

Cat. No.: B13143583
M. Wt: 366.3 g/mol
InChI Key: KZEHWFACQUYOHR-BJMVGYQFSA-N
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Description

2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile is a complex organic compound characterized by its unique structure, which includes a bromothiophene moiety and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-thiophenecarboxaldehyde, which is then subjected to a series of reactions to introduce the thiazolidine ring and the propanedinitrile group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the thiazolidine ring or the nitrile groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes and receptors, modulating their activity. The thiazolidine ring can also participate in binding interactions, influencing the compound’s overall biological activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound, sharing the bromothiophene moiety.

    2-Bromothiophene: Another brominated thiophene derivative with similar reactivity.

    4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: A compound with a similar bromothiophene structure but different functional groups.

Uniqueness

2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile is unique due to its combination of a bromothiophene moiety and a thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H8BrN3OS2

Molecular Weight

366.3 g/mol

IUPAC Name

2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C13H8BrN3OS2/c1-2-17-12(18)10(5-9-3-4-11(14)19-9)20-13(17)8(6-15)7-16/h3-5H,2H2,1H3/b10-5+

InChI Key

KZEHWFACQUYOHR-BJMVGYQFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(S2)Br)/SC1=C(C#N)C#N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(S2)Br)SC1=C(C#N)C#N

Origin of Product

United States

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